3,6-dichloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-dichloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of multiple functional groups, including chloro, methoxyphenyl, oxadiazolyl, and carboxamide groups. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-chlorobenzaldehyde and thiourea, under acidic conditions.
Introduction of the Chloro Groups: The chloro groups can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide intermediate and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Coupling with the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction using a suitable aryl halide and a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form corresponding reduced products.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding oxidized products, such as carboxylic acids or ketones.
Reduction: Corresponding reduced products, such as alcohols or amines.
Substitution: Corresponding substituted products, such as amides or thioethers.
Scientific Research Applications
3,6-dichloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids to disrupt their function and replication.
Comparison with Similar Compounds
Similar Compounds
3,6-dichloro-4-methylpyridazine: A compound with similar chloro and heterocyclic features.
6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: A compound with similar structural features and biological activities.
Uniqueness
3,6-dichloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H11Cl2N3O3S |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
3,6-dichloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H11Cl2N3O3S/c1-25-11-5-2-9(3-6-11)15-17(23-26-22-15)21-18(24)16-14(20)12-7-4-10(19)8-13(12)27-16/h2-8H,1H3,(H,21,23,24) |
InChI Key |
GBRQRJMJGOZXJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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